molecular formula C17H21NO4S B2627312 N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide CAS No. 1018158-69-4

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2627312
CAS No.: 1018158-69-4
M. Wt: 335.42
InChI Key: RHOTWRGJZXNIFL-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its benzyl and ethyl substituents attached to a 2,5-dimethoxybenzenesulfonamide core. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with benzylamine and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide bond.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Cleaved sulfonamide products.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-2,5-dimethoxybenzenesulfonamide
  • N-ethyl-N-methyl-2,5-dimethoxybenzenesulfonamide
  • N-benzyl-N-ethyl-3,4-dimethoxybenzenesulfonamide

Uniqueness

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of benzyl and ethyl groups attached to the 2,5-dimethoxybenzenesulfonamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-4-18(13-14-8-6-5-7-9-14)23(19,20)17-12-15(21-2)10-11-16(17)22-3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOTWRGJZXNIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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